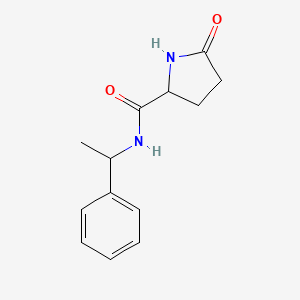![molecular formula C23H20N4O4S B11065081 3-[8-(pyrimidin-2-ylsulfamoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11065081.png)
3-[8-(pyrimidin-2-ylsulfamoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidinylamino group, a sulfonyl group, and a cyclopentaquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the cyclopentaquinoline core. This can be achieved through a series of cyclization reactions, followed by the introduction of the pyrimidinylamino and sulfonyl groups. The final step involves the attachment of the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its unique structure, it could be explored for potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylamino group may facilitate binding to nucleic acids or proteins, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
3-{8-[(2-PYRIMIDINYLAMINO)SULFONYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and a polycyclic core. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds like 1,2-Cyclohexane dicarboxylic acid diisononyl ester and Dichloroaniline.
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-[8-(pyrimidin-2-ylsulfamoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C23H20N4O4S/c28-22(29)15-5-1-4-14(12-15)21-18-7-2-6-17(18)19-13-16(8-9-20(19)26-21)32(30,31)27-23-24-10-3-11-25-23/h1-6,8-13,17-18,21,26H,7H2,(H,28,29)(H,24,25,27) |
InChI Key |
GQICLGHDBAZQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C5=CC(=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11065000.png)
![1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3-methylpyridinium](/img/structure/B11065008.png)
![3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide](/img/structure/B11065011.png)
![(4Z)-2,2,5,5-tetramethyl-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}dihydrofuran-3(2H)-one](/img/structure/B11065013.png)
![Pyrazolo[3,4-b]pyridin-6-one, 1-(1-ethylpropyl)-3-hydroxy-4-methyl-1,7-dihydro-](/img/structure/B11065019.png)
![3-methyl-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11065022.png)
![4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11065034.png)

![N-({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide](/img/structure/B11065041.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B11065050.png)
![ethyl methyl 4,4'-[(7aR)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazole-3,6(5H)-diyl]dibenzoate](/img/structure/B11065053.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11065059.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11065066.png)
![6-(4-bromo-5-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11065067.png)
